molecular formula K2O3Si B075211 Potassium orthosilicate CAS No. 1312-76-1

Potassium orthosilicate

Cat. No. B075211
CAS RN: 1312-76-1
M. Wt: 248.48 g/mol
InChI Key: RLQWHDODQVOVKU-UHFFFAOYSA-N
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Patent
US04337060

Procedure details

The second bleaching liquor requires that sodium silicate (water glass), preferably 42° Be (Na2SiO3 and water), be first mixed and thus reacted with potassium hydroxide (KOH) to form potassium orthosilicate as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[Na+].[Na+].[Na+].[Na+].[OH-].[K+:11]>>[Si:1]([O-:5])([O-:4])([O-:3])[O-:2].[K+:11].[K+:11].[K+:11].[K+:11] |f:0.1.2.3.4,5.6,7.8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
be first mixed

Outcomes

Product
Name
Type
product
Smiles
[Si]([O-])([O-])([O-])[O-].[K+].[K+].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.